![molecular formula C17H15BrO3S B13897661 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid is an organic compound with a complex structure that includes a brominated propanoyl group, a phenylsulfanyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the nucleophilic aromatic substitution reaction, where a bromine atom is introduced into the aromatic ring under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Wirkmechanismus
The mechanism of action of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and phenylsulfanyl group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting enzymes or interacting with proteins, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromopropanoyl)-5-formylphenyl (hydroxy)acetic acid: This compound has a similar brominated propanoyl group but differs in the presence of a formyl group.
2-Bromopropionyl bromide: A simpler compound with a brominated propanoyl group but lacking the phenylsulfanyl and acetic acid moieties.
Eigenschaften
Molekularformel |
C17H15BrO3S |
---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H15BrO3S/c1-11(18)17(21)12-7-8-15(13(9-12)10-16(19)20)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
GAAADDRPWLNOCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.